4-氧代-1-苯基-1,4-二氢-3-吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

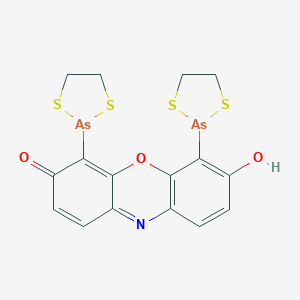

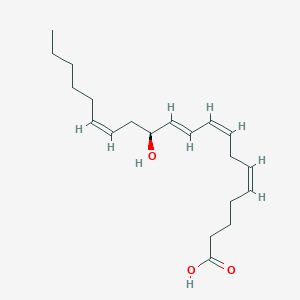

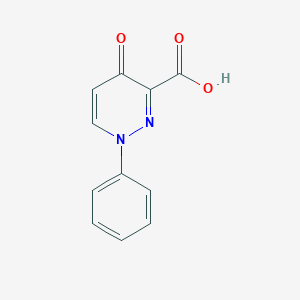

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid and its derivatives are a class of compounds that have been studied for their potential pharmacological properties. These compounds are characterized by a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms opposite each other. The presence of the 4-oxo and 1-phenyl groups, along with the carboxylic acid functionality, contributes to the chemical reactivity and potential biological activity of these molecules .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the catalytic hydrogenation of dichloropyridazine carboxylic acids. For instance, pyridazine-4-carboxylic acid can be prepared in high yield through this method. Subsequent Claisen condensation with ethyl acetate can yield various esters, which can then undergo further reactions with reagents such as urea, thiourea, phenylhydrazine, and hydroxylamine to produce a range of derivatives . Additionally, the synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives has been reported, with these compounds showing promising antibacterial activity .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction has also been employed to determine the precise geometry of these molecules in the solid state. For example, the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized and compared with theoretical calculations, providing insights into the electronic structure and potential reactivity of the molecule .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities due to the presence of multiple functional groups. They can undergo cyclocondensation reactions with hydrazines or hydrazones to form pyrazolo[3,4-d]pyridazine derivatives. The acid chloride derivatives of these compounds can react with alcohols or N-nucleophiles to form esters or amides, respectively. Additionally, decarboxylation and reduction reactions can lead to the formation of various other heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid derivatives are influenced by their molecular structure. The presence of the carboxylic acid group contributes to their solubility in polar solvents and their potential to form salts with bases. The aromatic phenyl group can impact the molecule's UV absorption properties, making these compounds potentially useful for spectroscopic studies. The reactivity of the oxo group and the pyridazine ring can lead to a variety of chemical transformations, which can be exploited in the synthesis of new compounds with potential biological activities .

科学研究应用

合成路线和材料科学中的应用

对氧代二唑的研究,包括1,3,4-氧代二唑骨架,在药理学、聚合物、材料科学和有机电子学等领域展示了它们广泛的应用。氧代二唑被用作开发荧光框架的起始块,特别是在化学传感器中,由于其高光致发光量子产率、优异的热化学稳定性和金属离子的潜在配位位点。这表明,类似结构的化合物,如4-氧代-1-苯基-1,4-二氢-3-吡啶甲酸,可能在开发新型化学传感器和电子应用材料中找到应用(Sharma, Om, & Sharma, 2022)。

药理学和生物活性

咖啡酸及其衍生物,如对香豆酸和肉桂酸衍生物的研究,展示了广泛的生物活性,包括抗氧化、抗癌、抗菌和抗炎作用。这些活性归因于它们的酚结构,表明苯基衍生物,如4-氧代-1-苯基-1,4-二氢-3-吡啶甲酸,可能具有类似的药理潜力。这些化合物的共轭和结构修饰可以显著增强它们的生物活性,为新药物的开发提供途径(Pei, Ou, Huang, & Ou, 2016); (De, Baltas, & Bedos-Belval, 2011)。

环境和工业应用

像绿原酸(CGA)这样的化合物展示了一系列治疗作用以及作为天然添加剂的工业应用,暗示相关化合物在环境修复和食品添加剂方面具有类似潜力。鉴于这些化合物的结构复杂性和功能多样性,4-氧代-1-苯基-1,4-二氢-3-吡啶甲酸的衍生物可以被探索其抗氧化性能以及在增强食品安全和环境保护方面的实用性(Naveed et al., 2018)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

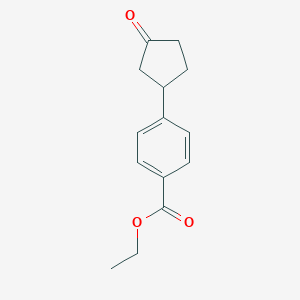

4-oxo-1-phenylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-13(12-10(9)11(15)16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPMPJJBVVFDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363219 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

CAS RN |

147920-37-4 |

Source

|

| Record name | 4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)